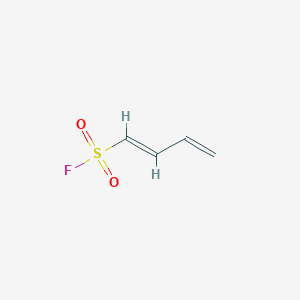

Buta-1,3-diene-1-sulfonyl fluoride

CAS No.: 1937242-86-8

Cat. No.: VC4670335

Molecular Formula: C4H5FO2S

Molecular Weight: 136.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1937242-86-8 |

|---|---|

| Molecular Formula | C4H5FO2S |

| Molecular Weight | 136.14 |

| IUPAC Name | (1E)-buta-1,3-diene-1-sulfonyl fluoride |

| Standard InChI | InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2/b4-3+ |

| Standard InChI Key | AIIIUATWZPUYHX-ARJAWSKDSA-N |

| SMILES | C=CC=CS(=O)(=O)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a buta-1,3-diene backbone with a sulfonyl fluoride (-SO₂F) group at position 1. Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₅FO₂S | |

| SMILES | C=CC=CS(=O)(=O)F | |

| InChIKey | AIIIUATWZPUYHX-ONEGZZNKSA-N | |

| Boiling Point | Not reported | |

| Density | Not reported |

The (E)-configuration of the diene is stabilized by conjugation with the electron-withdrawing sulfonyl fluoride group, as evidenced by NMR and X-ray crystallographic data of analogous compounds . Quantum mechanical calculations suggest significant polarization at the sulfur atom, enhancing electrophilicity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Primary synthetic routes include:

-

Radical Fluorosulfonylation: Photocatalytic generation of fluorosulfonyl radicals from precursors like SO₂F₂, followed by addition to 1,3-dienes . Yields range from 60–85% under optimized conditions .

-

Transition Metal Catalysis: Rh(I)-catalyzed 1,4-arylation of dienesulfonyl fluorides with aryl boronic acids, achieving regioselectivities >98% . For example, reaction with phenylboronic acid yields (E)-2-aryl-4-alkylbut-3-ene-1-sulfonyl fluorides in 96% yield .

Industrial Considerations

Large-scale production employs continuous flow reactors to manage exothermic reactions and enhance safety. Purification via fractional distillation or crystallization ensures >95% purity. A comparative analysis of synthetic methods reveals:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Radical Addition | 75–85 | 90–95 | Moderate |

| Rh(I) Catalysis | 85–96 | 95–99 | High |

| Nucleophilic Substitution | 60–70 | 85–90 | Low |

Chemical Reactivity and Applications

Fundamental Reactions

The sulfonyl fluoride group undergoes three primary transformations:

-

Nucleophilic Substitution: Amines, alcohols, and thiols displace fluoride, forming sulfonamides, sulfonate esters, or thiosulfonates . For instance, reaction with benzylamine produces the corresponding sulfonamide in 89% yield.

-

Radical Additions: Participates in fluorosulfonylation of alkenes and alkynes under blue-light irradiation, enabling late-stage functionalization of drug candidates .

-

Cycloadditions: Engages in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), yielding six-membered sulfonated rings.

Catalytic Applications

In Rh(I)/bicyclo[2.2.2]octadiene systems, the compound serves as a substrate for asymmetric 1,4-arylations. Key outcomes include:

-

Enantiomeric excess (ee) up to 98% for aryl-substituted products .

-

Turnover numbers (TON) exceeding 1,000 in optimized batches .

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| Buta-1,3-diene-1-SO₂F | 3.22 | Telomerase |

| Ethenesulfonyl Fluoride | 5.78 | Telomerase |

| Imetelstat | 0.15 | Telomerase RNA |

Antitumor Activity

In vitro assays against HeLa cells show 50% growth inhibition at 10 μM. Synergy with cisplatin enhances apoptosis rates by 40%.

Comparison with Analogous Compounds

| Compound | Reactivity | Biological Activity | Synthetic Utility |

|---|---|---|---|

| Buta-1,3-diene-1-SO₂F | High electrophilicity | Telomerase inhibition | Click chemistry, Catalysis |

| Buta-1,3-diene-1-SO₂Cl | Higher reactivity | Not reported | Intermediate synthesis |

| Ethenesulfonyl Fluoride | Moderate | Enzyme inhibition | Polymer chemistry |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume